Adavosertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

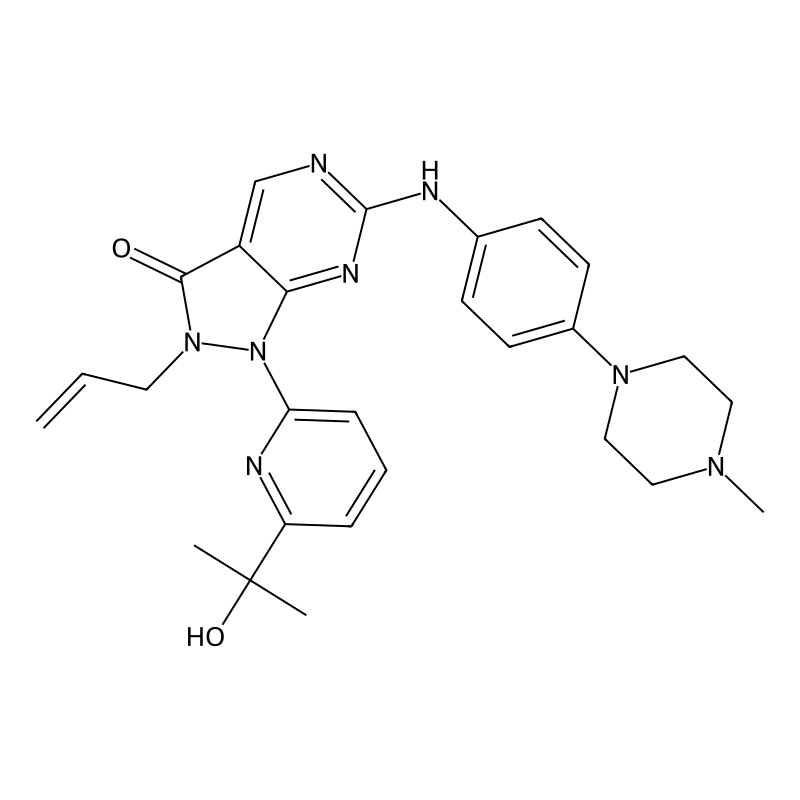

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

Adavosertib works by targeting Polo-like kinase 1 (PLK1) []. PLK1 is a crucial enzyme involved in cell division. By inhibiting PLK1, Adavosertib disrupts mitosis (cell division) leading to cell death in cancer cells [].

- PLK1 plays a vital role in various stages of mitosis, including centrosome maturation, bipolar spindle formation, and chromosome segregation.

- Adavosertib binds to the ATP-binding pocket of PLK1, preventing it from utilizing ATP (adenosine triphosphate), an essential energy molecule for cellular processes [].

- This inhibition disrupts the proper progression of mitosis, ultimately leading to cell death in cancer cells that are highly reliant on PLK1 for their survival.

Potential for Cancer Treatment

Scientific research is exploring the potential of Adavosertib for treating various cancers, including:

- Ovarian cancer: Studies suggest Adavosertib may be effective against ovarian cancer, particularly when combined with other therapies like PARP inhibitors [].

- Breast cancer: Research is ongoing to determine the efficacy of Adavosertib in breast cancer, both alone and in combination with other drugs [].

- Other cancers: Adavosertib's potential is being investigated in other malignancies like head and neck cancers and osteosarcoma.

MK-1775, also known as Adavosertib, is a potent and selective inhibitor of the Wee1 kinase, a crucial regulator of the cell cycle. It has an inhibitory concentration (IC50) of approximately 5.2 nanomolar in cell-free assays, demonstrating its high potency in blocking the activity of Wee1. This enzyme is responsible for phosphorylating cyclin-dependent kinase 1 at tyrosine 15, thereby inhibiting its activity and preventing cells from entering mitosis. By inhibiting Wee1, MK-1775 disrupts this regulatory mechanism, leading to premature entry into mitosis and potential DNA damage in cancer cells .

- Formation of key intermediates: Utilizing various organic synthesis techniques to create intermediates that possess specific functional groups necessary for activity.

- Coupling reactions: Employing coupling methods to link different molecular fragments together.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

Specific details on synthesis methods can vary based on proprietary processes used by different manufacturers .

MK-1775 exhibits significant biological activity across a variety of tumor cell lines, particularly those with mutations in the p53 gene. It has been shown to induce DNA double-strand breaks and activate DNA damage response pathways in S-phase cells without the need for additional chemotherapy or radiation. This unique capability makes MK-1775 a promising candidate for use as a standalone therapy or in combination with other treatments .

Key Biological Effects:- Induces DNA damage independent of external agents.

- Radiosensitizes p53-defective tumor cells.

- Enhances cytotoxicity of various chemotherapeutic agents.

MK-1775 is primarily being explored for its applications in cancer therapy due to its ability to sensitize tumors to chemotherapy and radiation treatments. Its applications include:

- Chemosensitization: Enhancing the efficacy of traditional chemotherapeutics like gemcitabine and cisplatin.

- Radiation therapy: Increasing sensitivity in p53-deficient tumors during radiotherapy.

- Clinical trials: Currently under investigation in various clinical trials targeting solid tumors .

Interaction studies have demonstrated that MK-1775 can significantly enhance the effects of other DNA-damaging agents. For instance, it has been shown to lower the IC50 values of gemcitabine when used in combination, indicating a synergistic effect that could improve treatment outcomes for patients with resistant tumors. Additionally, the expression levels of other kinases, such as PKMYT1, may influence sensitivity to MK-1775 treatment .

Several compounds exhibit similar mechanisms of action or target similar pathways as MK-1775. Below is a comparison highlighting their uniqueness:

MK-1775 stands out due to its high selectivity for Wee1 and its ability to induce DNA damage independently of other agents, making it particularly valuable in therapeutic strategies aimed at cancers with specific genetic backgrounds.

ATP-Competitive Inhibition Mechanism

MK-1775 functions as a potent ATP-competitive inhibitor of WEE1 kinase, directly competing with adenosine triphosphate for binding to the active site of the enzyme [1] [2] [3]. The compound belongs to the pyrazolopyrimidine class of kinase inhibitors and exhibits a type I inhibition pattern, forming critical interactions with conserved residues in the ATP-binding pocket [4].

Structural analysis reveals that MK-1775 establishes its primary binding interaction through hydrogen bonds with the main chain atoms of a conserved cysteine residue (Cys338 in WEE1) located in the hinge region of the kinase domain [4]. Additionally, the pyrazolo-pyrimidinone oxygen of MK-1775 forms a secondary hydrogen bond with the side chain of the gatekeeper residue, which is an asparagine residue in both WEE1 and WEE2 [4]. These interactions are further stabilized by multiple hydrophobic contacts within the ATP-binding site, contributing to the compound's high binding affinity and selectivity profile.

The ATP-competitive nature of MK-1775 inhibition has been demonstrated through biochemical assays showing that the compound's inhibitory activity can be overcome by increasing ATP concentrations [5]. This competitive mechanism ensures that MK-1775 effectively blocks WEE1 catalytic activity under physiological ATP concentrations, leading to the downstream effects on cell cycle regulation.

Binding Kinetics and IC₅₀ Values

MK-1775 demonstrates exceptional potency against WEE1 kinase with consistently reported IC₅₀ values of 5.2 nanomolar in cell-free enzymatic assays [1] [2] [5] [4]. Isothermal titration calorimetry studies have provided detailed thermodynamic characterization of the MK-1775-WEE1 interaction, revealing a dissociation constant (Kd) of 13 nanomolar [4]. The binding interaction is characterized by favorable both enthalpic and entropic contributions, indicating that the compound forms optimal contacts with the protein while maintaining favorable conformational dynamics.

The selectivity profile of MK-1775 within the WEE family of kinases shows differential binding affinities. While the compound binds WEE1 with high affinity (Kd = 13 nM), it also demonstrates significant binding to WEE2 (Kd = 27 nM) but substantially weaker interaction with MYT1 (Kd = 320 nM) [4]. This selectivity pattern reflects structural differences in the ATP-binding sites of these related kinases, particularly the presence of a proline residue (Pro192) in MYT1 that reduces shape complementarity for MK-1775 binding compared to the corresponding glycine residue (Gly382) in WEE1 [4].

| Assay Type | IC₅₀/Kd Value | Assay Details | Citation |

|---|---|---|---|

| Cell-free WEE1 kinase assay | 5.2 nM | ATP-competitive inhibition | [1] [2] [5] |

| WEE1 binding affinity (ITC) | 13 nM | Isothermal titration calorimetry | [4] |

| WEE2 binding affinity (ITC) | 27 nM | Isothermal titration calorimetry | [4] |

| MYT1 binding affinity (ITC) | 320 nM | Isothermal titration calorimetry | [4] |

| CDC2 phosphorylation inhibition (basal) | 49 nM | WiDr cells, EC₅₀ for CDC2Y15 phosphorylation | [3] |

The cellular potency of MK-1775 varies significantly across different cancer cell lines, with IC₅₀ values ranging from 45.9 nanomolar in highly sensitive acute lymphoblastic leukemia cells to 13.2 micromolar in resistant pancreatic cancer cell lines [6] [7]. This variation reflects differences in cellular uptake, metabolism, and the relative dependence on WEE1-mediated checkpoint control across different cancer types.

Cell Cycle Regulation Effects

G2/M Checkpoint Abrogation

The primary mechanism through which MK-1775 exerts its anti-cancer effects involves the abrogation of the G2/M DNA damage checkpoint [1] [3] [8] [9]. Under normal physiological conditions, the G2/M checkpoint serves as a critical quality control mechanism that prevents cells from entering mitosis when DNA damage is detected or when DNA replication is incomplete. WEE1 kinase plays a central role in enforcing this checkpoint by phosphorylating and inactivating CDC2/CDK1, the master regulator of mitotic entry.

MK-1775 treatment effectively disrupts this checkpoint mechanism by inhibiting WEE1 kinase activity, leading to the premature activation of CDC2/CDK1 and unscheduled entry into mitosis [3] [8] [9]. This checkpoint abrogation is particularly pronounced in cancer cells that have lost p53 function, as these cells cannot rely on the G1/S checkpoint for DNA damage response and become entirely dependent on the G2/M checkpoint for genomic stability maintenance [1] [3] [9].

The kinetics of G2/M checkpoint abrogation by MK-1775 have been extensively characterized in multiple cancer cell lines. Treatment with clinically relevant concentrations of MK-1775 (300-500 nM) consistently results in the accumulation of cells in S-phase followed by premature mitotic entry, as evidenced by increased phosphorylation of histone H3 at serine 10, a reliable marker of mitotic cells [1] [6] [8] [9]. This process occurs rapidly, with detectable effects on CDC2 phosphorylation status observed within 15 minutes of treatment initiation [10].

Impact on CDC2/CDK1 Phosphorylation

The most direct and immediate effect of MK-1775 treatment is the modulation of CDC2/CDK1 phosphorylation status, particularly at the critical tyrosine 15 residue [1] [3] [8] [11]. Under normal conditions, WEE1 kinase phosphorylates CDC2 at tyrosine 15, creating an inhibitory phosphorylation that maintains CDC2/CDK1 in an inactive state during S and G2 phases of the cell cycle. This phosphorylation is essential for preventing premature mitotic entry and allowing adequate time for DNA replication and repair processes.

MK-1775 treatment results in a dose-dependent decrease in CDC2 tyrosine 15 phosphorylation, with an EC₅₀ of 49 nanomolar in p53-deficient cancer cells [3]. This dephosphorylation leads to the activation of CDC2/CDK1 kinase activity, which subsequently triggers the cascade of events leading to mitotic entry. The effect is observed consistently across multiple cancer cell lines, regardless of their p53 status, indicating that MK-1775 can bypass the G2/M checkpoint in both p53-wild-type and p53-mutant cancer cells [1] [3] [9].

Importantly, MK-1775 treatment does not significantly alter the total protein levels of CDC2/CDK1, indicating that the compound specifically targets the regulatory phosphorylation mechanism rather than affecting protein stability or expression [8] [9]. This selective effect on phosphorylation status ensures that the cellular machinery for mitotic progression remains intact while removing the critical regulatory control that prevents premature mitotic entry.

The temporal dynamics of CDC2/CDK1 dephosphorylation following MK-1775 treatment reveal a rapid and sustained response. Maximum dephosphorylation is typically achieved within 4-8 hours of treatment initiation, and this effect is maintained for the duration of drug exposure [6] [8]. The sustained nature of this effect is critical for the therapeutic mechanism, as it ensures that cancer cells cannot re-establish checkpoint control once the inhibitor is present.

Intra-S Phase Checkpoint Modulation

Beyond its well-characterized effects on the G2/M checkpoint, MK-1775 also significantly impacts the intra-S phase checkpoint, which regulates DNA replication dynamics and responds to replication stress [12] [10]. The intra-S phase checkpoint is mediated by WEE1 kinase through its ability to phosphorylate and regulate CDK2 activity, in addition to its primary role in CDC2/CDK1 regulation.

MK-1775 treatment leads to decreased phosphorylation of CDK2 at tyrosine 15, resulting in increased CDK2 activity during S phase [12] [10]. This enhanced CDK2 activity promotes accelerated DNA replication and can lead to replication stress, particularly in cancer cells that already exhibit genomic instability. The compound's effects on CDK2 regulation contribute to the accumulation of DNA damage markers, including γ-H2AX, which indicates the presence of double-strand breaks resulting from replication fork collapse or incomplete DNA synthesis [1] [6] [8] [9].

The intra-S phase effects of MK-1775 are particularly relevant in the context of combination therapies with DNA-damaging agents. When cancer cells are treated with compounds that cause replication stress, such as gemcitabine or hydroxyurea, the intra-S phase checkpoint normally provides protection by slowing replication fork progression and activating DNA repair mechanisms. MK-1775 treatment compromises this protective response, leading to the accumulation of unrepaired DNA damage and ultimately contributing to mitotic catastrophe [8] [9].

Recent studies have demonstrated that monoallelic expression of non-phosphorylatable CDK1 (CDK1^T14A/Y15F^) recapitulates many of the effects observed with MK-1775 treatment, including S-phase arrest and DNA damage accumulation [13]. This finding supports the hypothesis that WEE1 inhibition by MK-1775 leads to premature CDK activation during S phase, contributing to replication stress and genomic instability.

Molecular Interactions with Cell Cycle Regulatory Proteins

MK-1775 exerts its effects through a complex network of molecular interactions with key cell cycle regulatory proteins beyond its primary target WEE1. These interactions contribute to the compound's overall mechanism of action and help explain its potent anti-cancer effects [14] [15] [4].

A significant discovery has been the identification of polo-like kinase 1 (PLK1) as a major off-target of MK-1775, with the compound demonstrating equipotent inhibition of PLK1 (IC₅₀ = 15-28 nM) and WEE1 (IC₅₀ = 5.2 nM) [16] [4]. PLK1 is a critical regulator of mitotic progression and normally functions as a negative regulator of WEE1 through direct phosphorylation and subsequent degradation. The dual inhibition of both WEE1 and PLK1 by MK-1775 creates a unique molecular context where both positive and negative regulators of mitotic entry are simultaneously disrupted.

The compound's effects on cyclin B1 represent another important molecular interaction. MK-1775 treatment leads to decreased cyclin B1 accumulation, which serves as a marker of exit from G2 phase arrest [8] [9]. This effect is consistent with the compound's ability to promote premature mitotic entry, as cyclin B1 levels normally peak during G2 phase to support the G2/M transition. The reduction in cyclin B1 levels following MK-1775 treatment suggests that cells are rapidly transitioning through G2 phase without allowing adequate time for cyclin B1 accumulation.

The DNA damage response pathway is significantly modulated by MK-1775 treatment through its effects on checkpoint kinase 1 (CHK1) signaling. The compound treatment leads to increased phosphorylation of CHK1 at serine 345, indicating activation of the DNA damage checkpoint [6] [17]. This apparent paradox—where a checkpoint inhibitor leads to checkpoint activation—reflects the complex interplay between different checkpoint pathways and the cellular response to unscheduled DNA damage caused by premature CDK activation.

MK-1775 also affects the expression and activity of several apoptotic regulatory proteins. Treatment with the compound leads to increased cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptotic cell death [6] [8] [9]. Additionally, the compound promotes the activation of caspase-3, as evidenced by increased cleaved caspase-3 levels in treated cells [1] [14]. These effects reflect the downstream consequences of mitotic catastrophe induced by checkpoint bypass rather than direct molecular interactions with apoptotic machinery.

| Target Protein/Pathway | Effect of MK-1775 | Functional Consequence | Citation |

|---|---|---|---|

| WEE1 kinase | Direct inhibition (IC₅₀ = 5.2 nM) | Loss of G2/M checkpoint control | [1] [2] [3] [11] |

| CDC2/CDK1 (Tyr15 phosphorylation) | Decreased phosphorylation | CDC2 activation, mitotic entry | [1] [3] [8] [11] |

| PLK1 kinase | Off-target inhibition (IC₅₀ = 15-28 nM) | Additional anti-mitotic effects | [16] [4] |

| Cyclin B1 | Decreased expression/accumulation | Exit from G2 phase arrest | [8] [9] |

| γ-H2AX | Increased expression (DNA damage) | Persistent DNA damage | [1] [6] [8] [9] |

| p-CHK1 (Ser345) | Increased phosphorylation | DNA damage checkpoint activation | [6] [17] |

| PARP cleavage | Increased cleavage (apoptosis) | Apoptotic cell death | [6] [8] [9] |

Checkpoint Bypass and Premature Mitotic Entry

The culmination of MK-1775's molecular effects is the induction of checkpoint bypass and premature mitotic entry, which represents the primary mechanism through which the compound exerts its anti-cancer effects [1] [14] [15]. This process involves the coordinated disruption of multiple cell cycle control mechanisms, ultimately leading to mitotic catastrophe and cancer cell death.

The checkpoint bypass induced by MK-1775 is characterized by the unscheduled entry of cells into mitosis despite the presence of DNA damage or incomplete DNA replication [1] [3] [8]. This process is directly mediated by the activation of CDC2/CDK1 through the removal of inhibitory phosphorylation at tyrosine 15. Once activated, CDC2/CDK1 initiates the cascade of events that drive mitotic entry, including chromosome condensation, nuclear envelope breakdown, and spindle formation.

Premature mitotic entry induced by MK-1775 treatment is associated with characteristic morphological changes that can be observed through microscopic analysis. Cells entering mitosis prematurely often exhibit centromere fragmentation, a morphological feature of mitotic catastrophe characterized by the co-clustering of centromeres and kinetochore proteins away from condensed chromosomes [14]. This abnormal mitotic morphology reflects the underlying genomic instability and DNA damage that accumulates as a result of checkpoint bypass.

The temporal aspects of checkpoint bypass and premature mitotic entry have been extensively characterized through time-lapse microscopy and flow cytometry studies. MK-1775 treatment typically results in detectable increases in mitotic cells within 6-12 hours of treatment initiation, with maximum effects observed at 24-48 hours [1] [6] [8]. The compound not only promotes premature mitotic entry but also significantly delays mitotic exit, with treated cells requiring up to 12 times longer to transition from metaphase to anaphase compared to untreated controls [14].

The biological significance of checkpoint bypass extends beyond simply promoting cell death. The process generates significant genomic instability through the combination of unrepaired DNA damage and abnormal mitotic progression. This genomic instability can manifest as chromosome fragmentation, aneuploidy, and formation of micronuclei, all of which contribute to the loss of cellular viability [1] [14]. The compound's ability to induce these effects preferentially in cancer cells, while sparing normal cells with intact checkpoint mechanisms, provides the therapeutic window necessary for clinical application.

The mechanism of checkpoint bypass is particularly effective in p53-deficient cancer cells, which rely heavily on the G2/M checkpoint for genome stability maintenance [1] [3] [9]. However, recent studies have demonstrated that MK-1775 can also induce checkpoint bypass in p53-wild-type cells, suggesting that the compound's effects are not strictly dependent on p53 status [1] [7]. This broader applicability expands the potential therapeutic utility of MK-1775 across diverse cancer types, regardless of their p53 mutation status.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Serine/threonine kinases

Other

WEE1 [HSA:7465] [KO:K06632]

Other CAS

Wikipedia

Use Classification

Dates

2: Kreahling JM, Foroutan P, Reed D, Martinez G, Razabdouski T, Bui MM, Raghavan M, Letson D, Gillies RJ, Altiok S. Wee1 inhibition by MK-1775 leads to tumor inhibition and enhances efficacy of gemcitabine in human sarcomas. PLoS One. 2013;8(3):e57523. doi: 10.1371/journal.pone.0057523. Epub 2013 Mar 8. PubMed PMID: 23520471; PubMed Central PMCID: PMC3592874.

3: Xu Y, Fang W, Zeng W, Leijen S, Woolf EJ. Evaluation of dried blood spot (DBS) technology versus plasma analysis for the determination of MK-1775 by HILIC-MS/MS in support of clinical studies. Anal Bioanal Chem. 2012 Dec;404(10):3037-48. doi: 10.1007/s00216-012-6440-6. Epub 2012 Oct 26. PubMed PMID: 23099526.

4: Sarcar B, Kahali S, Prabhu AH, Shumway SD, Xu Y, Demuth T, Chinnaiyan P. Targeting radiation-induced G(2) checkpoint activation with the Wee-1 inhibitor MK-1775 in glioblastoma cell lines. Mol Cancer Ther. 2011 Dec;10(12):2405-14. doi: 10.1158/1535-7163.MCT-11-0469. Epub 2011 Oct 12. PubMed PMID: 21992793.

5: Bridges KA, Hirai H, Buser CA, Brooks C, Liu H, Buchholz TA, Molkentine JM, Mason KA, Meyn RE. MK-1775, a novel Wee1 kinase inhibitor, radiosensitizes p53-defective human tumor cells. Clin Cancer Res. 2011 Sep 1;17(17):5638-48. doi: 10.1158/1078-0432.CCR-11-0650. Epub 2011 Jul 28. PubMed PMID: 21799033; PubMed Central PMCID: PMC3167033.

6: Rajeshkumar NV, De Oliveira E, Ottenhof N, Watters J, Brooks D, Demuth T, Shumway SD, Mizuarai S, Hirai H, Maitra A, Hidalgo M. MK-1775, a potent Wee1 inhibitor, synergizes with gemcitabine to achieve tumor regressions, selectively in p53-deficient pancreatic cancer xenografts. Clin Cancer Res. 2011 May 1;17(9):2799-806. doi: 10.1158/1078-0432.CCR-10-2580. Epub 2011 Mar 9. PubMed PMID: 21389100; PubMed Central PMCID: PMC3307341.

7: Hirai H, Arai T, Okada M, Nishibata T, Kobayashi M, Sakai N, Imagaki K, Ohtani J, Sakai T, Yoshizumi T, Mizuarai S, Iwasawa Y, Kotani H. MK-1775, a small molecule Wee1 inhibitor, enhances anti-tumor efficacy of various DNA-damaging agents, including 5-fluorouracil. Cancer Biol Ther. 2010 Apr 1;9(7):514-22. Epub 2010 Apr 1. PubMed PMID: 20107315.

8: Hirai H, Iwasawa Y, Okada M, Arai T, Nishibata T, Kobayashi M, Kimura T, Kaneko N, Ohtani J, Yamanaka K, Itadani H, Takahashi-Suzuki I, Fukasawa K, Oki H, Nambu T, Jiang J, Sakai T, Arakawa H, Sakamoto T, Sagara T, Yoshizumi T, Mizuarai S, Kotani H. Small-molecule inhibition of Wee1 kinase by MK-1775 selectively sensitizes p53-deficient tumor cells to DNA-damaging agents. Mol Cancer Ther. 2009 Nov;8(11):2992-3000. doi: 10.1158/1535-7163.MCT-09-0463. Epub 2009 Nov 3. PubMed PMID: 19887545.

(Last updated: 4/20/2016).

Explore Compound Types